molecular formula C11H10ClN3O B13900724 3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one

3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one

Cat. No.: B13900724
M. Wt: 235.67 g/mol
InChI Key: SRIGNGNYVXPOLC-UHFFFAOYSA-N
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Description

3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an amino group at the 3rd position, a chlorophenyl group at the 1st position, and a methyl group at the 6th position on the pyridazinone ring. Pyridazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with acetoacetic ester under reflux conditions to yield the desired pyridazinone compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has shown that derivatives of this compound exhibit significant pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-chlorophenyl)pyridazin-4-one
  • 3-Amino-1-(2-chlorophenyl)-6-ethylpyridazin-4-one
  • 3-Amino-1-(2-fluorophenyl)-6-methylpyridazin-4-one

Uniqueness

3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the amino group provides sites for further functionalization. This unique structure makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

3-amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one

InChI

InChI=1S/C11H10ClN3O/c1-7-6-10(16)11(13)14-15(7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H2,13,14)

InChI Key

SRIGNGNYVXPOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC=C2Cl)N

Origin of Product

United States

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